molecular formula C28H32O6 B3040375 6-Methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol CAS No. 19488-49-4

6-Methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol

Cat. No. B3040375
CAS RN: 19488-49-4
M. Wt: 464.5 g/mol
InChI Key: ZNKMCQRFDSVZAX-UHFFFAOYSA-N
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Description

6-Methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol, commonly known as MPO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPO is a member of the oxane family and has a complex molecular structure that makes it a valuable tool for investigating various biochemical and physiological processes.

Scientific Research Applications

Spectroscopy and Biological Properties

  • Azo–azomethine Dyes : A study explored the properties of macrocyclic azo–azomethine dyes, related to 6-Methoxy compounds. The focus was on spectroscopic properties, solvatochromism, and their antioxidant and antibacterial activities. These compounds exhibit solvatochromism behavior due to intramolecular hydrogen bond changes and have antioxidant properties but limited antibacterial activity (Ghasemian et al., 2014).

Synthesis and Molecular Structure

  • Oligonucleotide Glycoconjugates Synthesis : Research on bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide, a compound linked to 6-Methoxy, revealed its use in the solid-phase synthesis of oligonucleotide glycoconjugates. This study is significant for understanding the molecular structure and synthesis processes of such compounds (Katajisto et al., 2004).

Oxidising Agent

  • Thiocarbonyl Groups Conversion : Bis(p-methoxyphenyl) telluroxide, related to 6-Methoxy compounds, has been identified as a mild and selective oxidizing agent for converting thiocarbonyl groups into oxo analogues and thiols into disulphides (Barton et al., 1979).

properties

IUPAC Name

6-methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)26(32-18-22-13-7-3-8-14-22)25(29)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKMCQRFDSVZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Reactant of Route 2
6-Methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Reactant of Route 3
6-Methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Reactant of Route 4
6-Methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Reactant of Route 5
Reactant of Route 5
6-Methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol
Reactant of Route 6
6-Methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol

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